Metopimazine Acid-d6 is a deuterated derivative of metopimazine, which belongs to the phenothiazine class of compounds. It is primarily recognized for its antiemetic properties, particularly in treating nausea and vomiting associated with various medical conditions, including chemotherapy and gastroenteritis. The designation "Acid-d6" indicates that six hydrogen atoms in the metopimazine molecule have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling is advantageous for metabolic studies and pharmacokinetic research, allowing researchers to trace metabolic pathways without significantly altering the compound's fundamental chemical properties . Metopimazine Acid-d6 retains some pharmacological activity, although its potency at dopamine D2 receptors is approximately 200-fold less than that of its parent compound .
The synthesis of Metopimazine Acid-d6 typically involves the selective deuteration of the metopimazine molecule. While specific synthetic routes for Metopimazine Acid-d6 are not extensively documented, general methods for synthesizing deuterated compounds include:
The technical nuances of these methods ensure that the biological activity of the compound is preserved while enabling effective tracing in metabolic studies .
Metopimazine Acid-d6 has a complex molecular structure characterized by a phenothiazine ring system linked to a piperidine moiety, with a propyl spacer. The molecular formula for Metopimazine Acid-d6 is , and its molecular weight is approximately 452.62 g/mol . The positions of deuteration are crucial for maintaining biological activity while allowing for effective tracking in studies.
Metopimazine Acid-d6 can undergo various chemical reactions similar to those of metopimazine due to its structural similarities. Common types of reactions include:
Typical reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions .
The mechanism of action of Metopimazine Acid-d6 primarily involves antagonism at dopamine D2 receptors. By blocking these receptors, Metopimazine Acid-d6 reduces the signaling pathways associated with nausea and vomiting. Although its potency at these receptors is significantly lower than that of metopimazine, the presence of deuterium may influence its pharmacokinetics and dynamics, potentially leading to variations in efficacy and safety profiles during metabolic studies .
Metopimazine Acid-d6 exhibits properties characteristic of phenothiazine derivatives. Key physical properties include:
The chemical properties are influenced by the presence of functional groups in the molecule, which allow it to participate in various chemical reactions as previously described.
Metopimazine Acid-d6 serves primarily as a research tool rather than a therapeutic agent. Its applications include:
Metopimazine Acid-d6 (CAS 1215326-10-5) is a deuterium-enriched isotopologue of metopimazine acid, the primary active metabolite of the antiemetic drug metopimazine. Its molecular formula is C22H20D6N2O4S2, with a molecular weight of 452.62 g/mol. The compound features six deuterium atoms strategically incorporated at the propyl linker group (1,1,2,2,3,3-hexadeuteriopropyl) connecting the phenothiazine and piperidine moieties [4] . This structural modification replaces all hydrogen atoms in the propyl chain with deuterium, creating a chemically identical but mass-differentiated analogue of native metopimazine acid. The hydrochloride salt form (C22H20D6N2O4S2·HCl) has a molecular weight of 489.08 g/mol [3] [6].
The core structure comprises:
Table 1: Structural Comparison of Metopimazine, Metopimazine Acid, and Metopimazine Acid-d6
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Metopimazine | C22H27N3O3S2 | 445.60 | Piperidine-4-carboxamide |
Metopimazine Acid | C22H26N2O4S2 | 446.59 | Piperidine-4-carboxylic acid |
Metopimazine Acid-d6 | C22H20D6N2O4S2 | 452.62 | Deuterated propyl linker + carboxylic acid |
Spectroscopic characterization reveals distinct signatures for this deuterated compound. Mass spectrometry shows a characteristic +6 amu shift compared to the non-deuterated analogue, with major fragments at m/z 386.5 (M+-COOH), 268.3 (phenothiazinylsulfonyl), and 154.1 (piperidine fragment) [6] [9]. Nuclear magnetic resonance spectroscopy displays absence of proton signals in the 1.5-3.0 ppm region corresponding to the propyl group hydrogens, confirming complete deuteration at these positions .
Phenothiazine derivatives represent a historically significant class of neuroactive compounds, with early development focused on their antihistaminic and antipsychotic properties. Chlorpromazine (discovered in 1950) pioneered this class as the first widely used antipsychotic, but its potent central D2 receptor antagonism caused significant extrapyramidal side effects [5]. This limitation drove research toward peripherally-selective phenothiazines with reduced blood-brain barrier (BBB) penetration. Metopimazine (initially coded RP-9965 or EXP-999) emerged as a structural optimization featuring:
Pharmacological studies established metopimazine as a potent and selective dopamine D2/D3 receptor antagonist (Ki < 5 nM) with additional weak antagonism at α1-adrenergic and H1 histamine receptors. Crucially, its low octanol-water partition coefficient (logP ≈ 1.8) restricts BBB penetration, conferring peripheral selectivity similar to domperidone but without cardiac hERG channel liability [2] [5]. Metopimazine acid forms predominantly via hepatic amidase-mediated hydrolysis of the carboxamide group, retaining pharmacological activity while exhibiting even lower CNS penetration than the parent drug [2] [10].
Table 2: Evolution of Key Phenothiazine-Based Antiemetics
Compound | Structural Features | Receptor Selectivity | BBB Penetration | Development Era |
---|---|---|---|---|
Chlorpromazine | Chlorine at C2, dimethylaminopropyl chain | Broad (D2, H1, mACh, 5-HT) | High | 1950s (1st gen) |
Prochlorperazine | Chlorine at C2, piperazinylpropyl chain | D2>H1 | Moderate | 1960s |
Metopimazine | Methylsulfonyl at C2, piperidinecarboxamide | Selective D2/D3 | Very Low | 1980s |
Metopimazine Acid | Hydrolyzed carboxamide to carboxylic acid | D2/D3 | Negligible | (Metabolite) |
Deuterium (²H), a stable, non-radioactive hydrogen isotope with twice the atomic mass, imparts distinct physicochemical properties when incorporated into pharmaceutical compounds. Metopimazine Acid-d6 exemplifies strategic deuteration at metabolically stable positions – the aliphatic propyl linker – to preserve pharmacological activity while enabling precise bioanalytical applications [3] [9]. The six deuterium atoms create a +6 mass shift that is easily distinguishable via mass spectrometry without altering the compound's receptor binding affinity or metabolic pathway vulnerability [4] .
Key research applications include:
Table 3: Analytical Advantages of Metopimazine Acid-d6 in LC-MS/MS Applications
Application | Role of Metopimazine Acid-d6 | Benefit | Reference Technique |
---|---|---|---|
Therapeutic Drug Monitoring | Internal standard | Corrects for ion suppression/enhancement in plasma/serum | HPLC-MS/MS with ESI [10] |
Metabolite Quantification | Co-eluting reference | Enables precise ratio-metric quantification of acid metabolite | MRM (Multiple Reaction Monitoring) |
Pharmacokinetic Profiling | Recovery control | Improves accuracy of AUC and Cmax calculations | Stable isotope dilution assay |
In Vitro Metabolism Studies | Isotopic tracer | Distinguishes administered compound from endogenous compounds | High-resolution mass spectrometry |
The synthesis of Metopimazine Acid-d6 typically involves deuterated alkylating agents in the final coupling step. One documented route uses 10-(3-chloropropyl-d6)-2-(methylsulfonyl)phenothiazine to alkylate ethyl isonipecotate, followed by ester hydrolysis . This yields material with >99% isotopic purity, essential for avoiding isotopic interference in mass spectrometry. Current Good Manufacturing Practice (cGMP) production ensures batch-to-batch consistency for clinical research applications [6] [9].
The development of deuterated pharmaceuticals has advanced significantly since the FDA's 2017 approval of deutetrabenazine, validating deuterium's role in drug design. While Metopimazine Acid-d6 itself is not a therapeutic, its utility as a research tool accelerates the development of safer antiemetics by enabling precise characterization of metopimazine's disposition – particularly relevant given ongoing clinical trials of metopimazine mesylate (NG101) for gastroparesis in the United States [2] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: